molecular formula C8H8BFO3 B1447494 (3-Fluoro-2-formyl-4-methylphenyl)boronic acid CAS No. 1451391-40-4

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Cat. No.: B1447494
CAS No.: 1451391-40-4
M. Wt: 181.96 g/mol
InChI Key: UMRRBNLPJKNGMZ-UHFFFAOYSA-N
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Description

“(3-Fluoro-2-formyl-4-methylphenyl)boronic acid” is a boronic acid derivative that is widely used in scientific research and industry for various purposes. Boronic acids are commonly used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The molecular weight of “this compound” is 213.07 g/mol and its chemical formula is C9H9BFO3. The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .


Chemical Reactions Analysis

Boronic acids can be used as reactants in various chemical reactions. For example, they can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .


Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Drug Development

Sensor Development

Boronic acids are renowned for their ability to form reversible covalent bonds with diols, making them ideal for developing sensors, particularly for glucose detection in diabetes management. The work of Wade and Gabbaï (2009) demonstrates the use of pyridinium boranes, derivatives of boronic acids, for colorimetric turn-on sensing of fluoride ions, showcasing the versatility of boronic acid derivatives in sensor technology (Wade & Gabbaï, 2009).

Materials Chemistry

In materials science, fluorophenyl boronic acids contribute to the development of novel materials with specific binding properties. For example, Mu et al. (2012) explored phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, highlighting the structure-function relationship in optical modulation for saccharide recognition. This research opens new avenues for creating responsive materials capable of selective binding and detection of biological molecules (Mu et al., 2012).

Medicinal Chemistry

In medicinal chemistry, fluorophenyl boronic acids are utilized for their biological activity, including serving as enzyme inhibitors or components in drug delivery systems. The synthesis and antimicrobial properties of cyclic fluorodiamines containing boronate esters, as researched by Zhu et al. (2017), illustrate the potential of boronic acid derivatives in developing new antimicrobial agents, highlighting the role of fluorine in enhancing bioactivity (Zhu et al., 2017).

Mechanism of Action

The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Safety and Hazards

“(3-Fluoro-2-formyl-4-methylphenyl)boronic acid” is harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation. It also causes skin irritation .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

(3-fluoro-2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRRBNLPJKNGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226002
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-40-4
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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